1-Boc-4-Cbz-piperazin-2-ol
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Overview
Description
1-Boc-4-Cbz-piperazin-2-ol, also known as 1-tert-Butoxycarbonyl-4-benzyloxycarbonyl-piperazin-2-ol, is a compound of significant interest in the field of organic chemistry. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
The synthesis of 1-Boc-4-Cbz-piperazin-2-ol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of Piperazine: The piperazine ring is first protected with a Boc group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Cbz Group: The Boc-protected piperazine is then reacted with benzyl chloroformate to introduce the Cbz group.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Boc-4-Cbz-piperazin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: PCC, Dess-Martin periodinane.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deprotection Reagents: Trifluoroacetic acid (for Boc removal), hydrogenation (for Cbz removal).
Major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
1-Boc-4-Cbz-piperazin-2-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is a key intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Boc-4-Cbz-piperazin-2-ol is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The Boc and Cbz protecting groups allow for selective functionalization of the piperazine ring, enabling the synthesis of molecules with specific biological activities. These molecules can target various molecular pathways, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
1-Boc-4-Cbz-piperazin-2-ol can be compared with other similar compounds, such as:
1-Boc-piperazine: Lacks the Cbz group, making it less versatile for certain synthetic applications.
1-Cbz-piperazine: Lacks the Boc group, which may limit its use in multi-step synthesis.
4-Boc-1-piperazinyl acetic acid: Contains an acetic acid moiety, providing different reactivity and applications.
The uniqueness of this compound lies in the presence of both Boc and Cbz protecting groups, which offer greater flexibility in synthetic chemistry.
Properties
CAS No. |
1228675-26-0 |
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Molecular Formula |
C17H24N2O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-10-9-18(11-14(19)20)15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3 |
InChI Key |
NXCHHMKIGUDLBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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